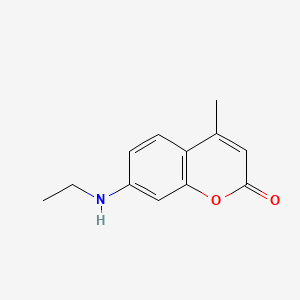

2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-

説明

The exact mass of the compound 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

7-(ethylamino)-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-13-9-4-5-10-8(2)6-12(14)15-11(10)7-9/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNIKUTWXUODJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067417 | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28821-18-3 | |

| Record name | 7-(Ethylamino)-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28821-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028821183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(ethylamino)-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-(Ethylamino)-4-methylcoumarin via Pechmann Condensation

Abstract

This technical guide provides a comprehensive overview of the synthesis of 7-(ethylamino)-4-methylcoumarin, a fluorescent heterocyclic compound with applications in biological imaging and as a laser dye. While direct synthesis via a one-step Pechmann condensation is not extensively documented, this paper details the most practical and referenced synthetic strategies. The primary route involves the well-established Pechmann condensation of m-aminophenol with ethyl acetoacetate to produce the key intermediate, 7-amino-4-methylcoumarin, followed by a subsequent N-ethylation. An alternative, direct approach using 3-(ethylamino)phenol as the starting phenol is also discussed. This guide presents detailed experimental protocols, a comparative analysis of catalytic systems, and workflow diagrams to support researchers in the efficient synthesis of this compound.

Introduction

Coumarins are a significant class of benzopyran-2-one scaffolds found in natural products and synthetic compounds, exhibiting a wide range of biological and photophysical properties.[1] Specifically, 7-aminocoumarin derivatives are renowned for their use as fluorescent probes, molecular sensors, and laser dyes.[2][3] The target molecule, 7-(ethylamino)-4-methylcoumarin, is a valuable derivative in this class.

The Pechmann condensation, discovered by Hans von Pechmann, remains one of the most straightforward and widely used methods for synthesizing coumarins.[4] The reaction typically involves the acid-catalyzed condensation of a phenol with a β-ketoester.[4][5] This guide will focus on the application of this reaction to produce 7-(ethylamino)-4-methylcoumarin, primarily through the synthesis and subsequent modification of the key intermediate, 7-amino-4-methylcoumarin (also known as Coumarin 120).[6]

Proposed Synthetic Pathways

Two primary synthetic routes are considered for the preparation of 7-(ethylamino)-4-methylcoumarin.

-

Route A: Two-Step Synthesis: This involves an initial Pechmann condensation to form 7-amino-4-methylcoumarin, followed by a selective N-ethylation.

-

Route B: Direct Synthesis: This route entails a direct Pechmann condensation using 3-(ethylamino)phenol and ethyl acetoacetate.

The following diagram illustrates these proposed logical pathways.

References

An In-Depth Technical Guide to the Spectroscopic Properties of 7-(ethylamino)-4-methyl-2H-1-benzopyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the fluorescent dye 7-(ethylamino)-4-methyl-2H-1-benzopyran-2-one, commonly known as Coumarin 1. This document details the compound's absorption and emission characteristics, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to assist researchers and professionals in the fields of chemistry, biology, and drug development in utilizing this versatile fluorophore.

Spectroscopic Data

The spectroscopic properties of 7-(ethylamino)-4-methyl-2H-1-benzopyran-2-one are summarized in the tables below. These properties can be influenced by the solvent environment, hence data in ethanol and water are presented for comparison.

UV-Vis Absorption and Fluorescence Properties

| Property | Value (in Ethanol) | Value (in Water) |

| Absorption Maximum (λmax) | 373.2 nm[1], 375 nm[2] | 375 nm[3] |

| Molar Absorptivity (ε) | 23,500 cm⁻¹M⁻¹ at 373.2 nm[1] | Not Reported |

| Emission Maximum (λem) | 446 nm[2], 456 nm[3] | 456 nm[3] |

| Stokes Shift | 71 nm (based on 375 nm excitation and 446 nm emission)[2] | 81 nm (based on 375 nm excitation and 456 nm emission)[3] |

| Fluorescence Quantum Yield (Φ) | 0.73[1], 0.50[1] | Not Reported |

Experimental Protocols

Detailed methodologies for key spectroscopic experiments are provided below. These protocols are representative of standard practices for the characterization of fluorescent compounds.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of 7-(ethylamino)-4-methyl-2H-1-benzopyran-2-one.

Methodology:

-

Sample Preparation: A stock solution of the compound is prepared by dissolving a precisely weighed amount in a spectroscopic grade solvent (e.g., ethanol) to a known concentration (e.g., 1 mM). A series of dilutions are then prepared from the stock solution.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Cary 3) is used.[1]

-

Data Acquisition: The absorption spectra are recorded over a specific wavelength range (e.g., 250-500 nm). The instrument is blanked with the pure solvent prior to measuring the samples. Key parameters for data collection include a spectral bandwidth of 1.0 nm, a signal averaging time of 0.133 sec, a data interval of 0.25 nm, and a scan rate of 112.5 nm/min.[1]

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra, and the fluorescence quantum yield of the compound.

Methodology:

-

Sample Preparation: Samples are prepared in 1 cm pathlength quartz cells with absorbance values kept below 0.1 at the excitation and all emission wavelengths to avoid the inner-filter effect.[1]

-

Instrumentation: A spectrofluorometer (e.g., Spex FluoroMax) is utilized.[1]

-

Data Acquisition:

-

Emission Spectrum: The sample is excited at its absorption maximum (e.g., 360 nm), and the emission is scanned over a longer wavelength range (e.g., 400-600 nm).[1]

-

Excitation Spectrum: The emission wavelength is fixed at the maximum, and the excitation wavelength is scanned over a shorter wavelength range (e.g., 300-420 nm).

-

Instrument settings such as excitation and emission monochromator slit widths are set to define the spectral bandwidth (e.g., 4.25 nm).[1] Data is collected at defined intervals (e.g., 0.5 nm) with a set integration time (e.g., 2.0 sec).[1]

-

-

Quantum Yield Determination: The fluorescence quantum yield is typically determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The integrated fluorescence intensities and the absorbances of the sample and the standard are measured at the same excitation wavelength.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a fluorescent compound like 7-(ethylamino)-4-methyl-2H-1-benzopyran-2-one.

References

Unveiling the Photophysical intricacies of 7-Ethylamino-4-methylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical characteristics of 7-ethylamino-4-methylcoumarin, a prominent member of the coumarin family of fluorescent dyes. Renowned for its bright blue-white fluorescence, this compound is a versatile tool in various scientific domains, including laser technology, biological imaging, and as a sensitizer in photodynamic therapy.[1] A comprehensive understanding of its photophysical properties, such as absorption, emission, fluorescence quantum yield, and lifetime, is paramount for its effective application in research and development. This guide provides a detailed overview of these characteristics, the experimental protocols for their determination, and visual representations of the underlying processes.

Core Photophysical Properties

The interaction of 7-ethylamino-4-methylcoumarin with light is dictated by several key photophysical parameters. The molecule exhibits strong absorption in the near-UV region of the electromagnetic spectrum, corresponding to a π-π* electronic transition.[2] Following the absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It subsequently relaxes back to the ground state, partly through the emission of a photon in a process known as fluorescence.

The photophysical properties of 7-ethylamino-4-methylcoumarin are highly sensitive to its environment, a phenomenon known as solvatochromism.[2] The polarity of the solvent can significantly influence the absorption and emission maxima, as well as the fluorescence quantum yield and lifetime. This sensitivity makes it a valuable probe for studying the microenvironment of various systems.

Data Presentation: A Summary of Photophysical Parameters

The following tables summarize the key photophysical data for 7-ethylamino-4-methylcoumarin and its derivatives in various solvents. This data has been compiled from multiple sources to provide a comparative overview.

Table 1: Absorption and Emission Maxima of 7-Ethylamino-4-methylcoumarin in Different Solvents

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |

| Ethanol | 360 | 441 | 81 |

| Acetonitrile | - | - | - |

| Dichloromethane | - | 455 | - |

| Water | - | - | - |

| Methanol | - | - | - |

| n-Heptane | 353, 371 | - | - |

Data compiled from multiple sources.[3][4][5] Note: A comprehensive dataset for all solvents was not available in a single source.

Table 2: Fluorescence Quantum Yield (Φ_F) and Lifetime (τ_f) of 7-Ethylamino-4-methylcoumarin and Related Derivatives

| Compound | Solvent | Quantum Yield (Φ_F) | Lifetime (τ_f) (ns) | Reference |

| 7-Ethylamino-4-methylcoumarin (Coumarin 1) | Ethanol | 0.73 | 3.07 ± 0.01 | [6][7] |

| 7-Ethylamino-4-methylcoumarin (Coumarin 1) | Ethanol | 0.50 | - | [6] |

| 7-Diethylamino-4-methylcoumarin | - | - | - | [1] |

| 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin | - | - | - | [8] |

| Knightletin (6-hydroxy-7-amino-4-methylcoumarin) | Methanol | 0.81 | - | [7] |

This table presents a selection of reported values to illustrate the range and solvent dependency. The quantum yield of coumarin dyes is known to be sensitive to the substitution pattern and the solvent environment.[9]

Experimental Protocols

The accurate determination of the photophysical properties of 7-ethylamino-4-methylcoumarin relies on precise and standardized experimental methodologies. The following sections detail the protocols for measuring key parameters.

Measurement of Absorption and Fluorescence Spectra

Objective: To determine the wavelengths of maximum absorption and emission.

Methodology:

-

Solution Preparation: Prepare a dilute stock solution of 7-ethylamino-4-methylcoumarin in the desired solvent (e.g., ethanol) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.[10] From this stock solution, prepare a series of dilutions.

-

Absorbance Measurement: Use a UV-Vis spectrophotometer to record the absorption spectrum of the solutions. The concentration should be adjusted to ensure the absorbance at the maximum wavelength is below 0.1 to minimize inner filter effects.[2]

-

Fluorescence Measurement: Use a spectrofluorometer to record the fluorescence emission spectrum. The excitation wavelength should be set to the absorption maximum determined in the previous step. The excitation and emission slit widths should be kept narrow to ensure good spectral resolution while maintaining an adequate signal-to-noise ratio.[10] These settings must remain constant for all measurements.[10] A solvent blank spectrum should also be recorded and subtracted from the sample spectra.[10]

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Principle: The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[2] The quantum yield of the sample (Φ_F(S)) can be calculated using the following equation:

Φ_F(S) = Φ_F(R) * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

-

Φ_F(R) is the fluorescence quantum yield of the reference standard.

-

I_S and I_R are the integrated fluorescence intensities of the sample and the reference, respectively.[10]

-

A_S and A_R are the absorbances of the sample and the reference at the excitation wavelength, respectively.[10]

-

n_S and n_R are the refractive indices of the sample and reference solutions (solvents), respectively.[10]

Methodology:

-

Reference Standard Selection: Choose a suitable reference standard with a well-characterized quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 1.0 N H₂SO₄ (Φ_F = 0.55) is a common standard.[11]

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

-

Data Acquisition: Measure the absorbance and fluorescence emission spectra for each solution, ensuring identical instrument settings for all measurements.

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each sample and reference solution to obtain the integrated fluorescence intensity (I).[10]

-

Plot a graph of integrated fluorescence intensity (I) versus absorbance (A) for both the sample and the reference standard.

-

The plots should yield straight lines passing through the origin. The slopes of these lines (gradients) are used in the modified quantum yield equation to improve accuracy:

Φ_F(S) = Φ_F(R) * (Grad_S / Grad_R) * (n_S² / n_R²)

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the photophysical characterization of 7-ethylamino-4-methylcoumarin.

References

- 1. Buy 7-Diethylamino-4-methylcoumarin | 91-44-1 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 4. connectsci.au [connectsci.au]

- 5. Impact of Azobenzene Side Chains on the Ultraviolet–Visible and Fluorescence Properties of Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omlc.org [omlc.org]

- 7. scispace.com [scispace.com]

- 8. caymanchem.com [caymanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. apps.dtic.mil [apps.dtic.mil]

Determining the Fluorescence Quantum Yield of 7-(ethylamino)-4-methylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of 7-(ethylamino)-4-methylcoumarin, a fluorescent probe with significant applications in biochemical and biomedical research. This document outlines the necessary instrumentation, experimental protocols, and data analysis techniques, adhering to best practices for accuracy and reproducibility.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, a critical characteristic for sensitive detection in various applications. The determination of quantum yield is essential for characterizing fluorescent probes, optimizing fluorescence-based assays, and understanding the photochemistry of new molecular entities.

The Relative Method for Quantum Yield Determination

The most common and accessible method for determining the fluorescence quantum yield is the relative method. This technique involves comparing the fluorescence properties of the sample of interest (in this case, 7-(ethylamino)-4-methylcoumarin) to a well-characterized fluorescent standard with a known quantum yield.

The underlying principle is that for two dilute solutions with identical absorbance at the same excitation wavelength and measured under identical experimental conditions, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.

The quantum yield of the sample (Φ_S) can be calculated using the following equation:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

-

Φ_R is the fluorescence quantum yield of the reference standard.

-

I_S and I_R are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_S and A_R are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_S and n_R are the refractive indices of the sample and reference solutions (solvents), respectively.

To enhance accuracy and minimize errors from inner filter effects, the "gradient method" is recommended. This involves plotting the integrated fluorescence intensity versus absorbance for a series of dilute solutions of both the sample and the reference. The quantum yield is then calculated using the gradients (slopes) of these plots:

Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

Data Presentation: Photophysical Properties

The following tables summarize the necessary quantitative data for the determination of the quantum yield of 7-(ethylamino)-4-methylcoumarin.

Table 1: Photophysical Properties of the Quantum Yield Standard (Quinine Sulfate)

| Parameter | Value | Solvent |

| Quantum Yield (Φ_R) | 0.55 | 0.1 M H₂SO₄ |

| Excitation Wavelength (λ_ex) | 350 nm | 0.1 M H₂SO₄ |

| Emission Wavelength (λ_em) | 450 nm | 0.1 M H₂SO₄ |

Table 2: Photophysical Properties of 7-(ethylamino)-4-methylcoumarin (C445)

| Solvent | Excitation Max (λ_ex) | Emission Max (λ_em) |

| Cyclohexane | 368 nm | 425 nm |

| Acetonitrile | 374 nm | 450 nm |

| Ethanol | 373 nm | 455 nm |

| Methanol | 372 nm | 458 nm |

Table 3: Refractive Indices of Solvents

| Solvent | Refractive Index (n) |

| 0.1 M H₂SO₄ (aq) | ~1.333 |

| Cyclohexane | 1.426 |

| Acetonitrile | 1.344 |

| Ethanol | 1.361 |

| Methanol | 1.328 |

Experimental Protocol

This section provides a detailed step-by-step methodology for determining the fluorescence quantum yield of 7-(ethylamino)-4-methylcoumarin using the gradient method with quinine sulfate as the standard.

Materials and Instrumentation

-

7-(ethylamino)-4-methylcoumarin (Sample)

-

Quinine sulfate (Reference Standard)

-

Spectroscopy-grade solvents (e.g., ethanol, cyclohexane, acetonitrile)

-

0.1 M Sulfuric Acid (H₂SO₄)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a cuvette holder

-

Quartz cuvettes (1 cm path length)

Solution Preparation

-

Standard Stock Solution: Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄ (e.g., 1 x 10⁻⁴ M).

-

Sample Stock Solution: Prepare a stock solution of 7-(ethylamino)-4-methylcoumarin in the desired solvent (e.g., ethanol) (e.g., 1 x 10⁻⁴ M).

-

Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample, with absorbances at the chosen excitation wavelength ranging from approximately 0.01 to 0.1.

Absorbance Measurements

-

Set the excitation wavelength on the UV-Vis spectrophotometer (e.g., 370 nm for the coumarin in ethanol, and 350 nm for quinine sulfate).

-

Record the absorbance of each of the diluted solutions of the sample and the standard at their respective excitation wavelengths. Use the pure solvent as a blank.

Fluorescence Measurements

-

Set the excitation and emission slits of the spectrofluorometer to a narrow bandpass (e.g., 2-5 nm).

-

Set the excitation wavelength to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each of the diluted solutions of the sample and the standard. The emission range should cover the entire fluorescence band of the compound.

-

Record the fluorescence emission spectrum of the pure solvent to be used for background subtraction.

Data Analysis

-

Correct for Background: Subtract the solvent emission spectrum from each of the sample and standard emission spectra.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

-

Plot the Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.

-

Determine the Gradients: Perform a linear regression for each data set to obtain the slope (gradient) of the line. The plot should be linear and pass through the origin.

-

Calculate the Quantum Yield: Use the gradient values and the known quantum yield of the standard in the gradient method equation to calculate the quantum yield of 7-(ethylamino)-4-methylcoumarin.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the fluorescence quantum yield using the relative method.

Caption: Experimental workflow for quantum yield determination.

Signaling Pathway Analogy: Factors Affecting Quantum Yield

The following diagram illustrates the competing de-excitation pathways of an excited fluorophore, which collectively determine its quantum yield.

Caption: Competing de-excitation pathways of a fluorophore.

An In-depth Technical Guide on the Molar Extinction Coefficient of 7-(ethylamino)-4-methylcoumarin

This technical guide provides a comprehensive overview of the molar extinction coefficient of 7-(ethylamino)-4-methylcoumarin, a fluorescent dye with applications in biochemical and biomedical research. The document is intended for researchers, scientists, and drug development professionals who utilize coumarin derivatives in their work. This guide details the available spectroscopic data for closely related compounds, outlines a detailed experimental protocol for determining the molar extinction coefficient, and provides a visual workflow for this procedure.

Introduction to 7-(ethylamino)-4-methylcoumarin and its Molar Extinction Coefficient

7-(ethylamino)-4-methylcoumarin is a derivative of coumarin, a class of compounds widely used as fluorescent probes and labels. The molar extinction coefficient (ε), also known as molar absorptivity, is a critical parameter that quantifies the efficiency of a molecule in absorbing light at a specific wavelength. It is an intrinsic property of a substance and is a key component of the Beer-Lambert law:

A = εcl

Where:

-

A is the absorbance

-

ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

-

c is the molar concentration of the substance (in M)

-

l is the path length of the light through the sample (in cm)

A high molar extinction coefficient is advantageous for applications requiring high sensitivity, as it signifies that the molecule is a potent absorber of light, which often correlates with strong fluorescence emission.

Quantitative Data for Coumarin Derivatives

| Compound Name | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Log ε | Solvent |

| 7-(diethylamino)-4-methylcoumarin | 243 nm | 15,488 M⁻¹cm⁻¹ | 4.19 | Alcohol |

| 278 nm | 190.5 M⁻¹cm⁻¹ | 2.28 | Alcohol | |

| 318 nm | 3,981 M⁻¹cm⁻¹ | 3.60 | Alcohol | |

| 375 nm | 25,704 M⁻¹cm⁻¹ | 4.41 | Alcohol | |

| 7-(diethylamino)-4-methylcoumarin (Coumarin 1) | 373.2 nm | 23,500 M⁻¹cm⁻¹ | - | Ethanol |

Experimental Protocol for Determination of Molar Extinction Coefficient

The following is a generalized, yet detailed, protocol for the experimental determination of the molar extinction coefficient of a coumarin dye, such as 7-(ethylamino)-4-methylcoumarin.

1. Materials and Equipment:

-

7-(ethylamino)-4-methylcoumarin (high purity)

-

Spectrophotometric grade solvent (e.g., ethanol, methanol, or DMSO)

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Micropipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

2. Preparation of Stock Solution:

-

Accurately weigh a small amount (e.g., 1-2 mg) of 7-(ethylamino)-4-methylcoumarin using an analytical balance.

-

Dissolve the weighed dye in a known volume of the chosen spectrophotometric grade solvent within a volumetric flask to create a concentrated stock solution (e.g., 1 mM). Ensure the dye is fully dissolved.

3. Preparation of Serial Dilutions:

-

Perform a series of precise dilutions from the stock solution to prepare at least five solutions of varying, known concentrations.

-

The concentrations should be selected to yield absorbance values within the linear range of the spectrophotometer, which is typically between 0.1 and 1.0.

4. Spectrophotometric Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.

-

Set the spectrophotometer to scan a wavelength range that encompasses the expected absorbance maximum of the coumarin dye (e.g., 300 nm to 450 nm).

-

Use a quartz cuvette filled with the pure solvent as a blank to zero the instrument.

-

Measure the full absorbance spectrum of one of the diluted solutions to identify the wavelength of maximum absorbance (λmax).

-

Set the spectrophotometer to measure the absorbance at this specific λmax.

-

Measure the absorbance of each of the prepared serial dilution solutions at λmax, starting with the least concentrated solution. Rinse the cuvette with the next solution before filling to ensure accuracy.[1]

5. Data Analysis:

-

Plot the measured absorbance (A) at λmax on the y-axis against the corresponding molar concentration (c) on the x-axis. This is known as a Beer-Lambert plot.

-

Perform a linear regression on the data points.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting line is equal to the molar extinction coefficient (ε) multiplied by the path length (l).

-

Given that a 1 cm path length cuvette is used (l=1), the slope of the line directly represents the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.[1]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the molar extinction coefficient.

References

An In-depth Technical Guide to 7-(Ethylamino)-4-methylcoumarin Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-(ethylamino)-4-methylcoumarin derivatives and their analogues, a significant class of heterocyclic compounds. Coumarins, belonging to the benzopyrone family, are prevalent in nature and form the scaffold for numerous synthetic compounds with diverse applications.[1] The 7-amino-4-methylcoumarin core is particularly notable for its intrinsic fluorescence, making it a valuable structural motif for the development of fluorescent probes, biological labels, and laser dyes.[2][3] Furthermore, strategic modifications of this core structure have yielded a plethora of derivatives with potent and varied biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, establishing them as privileged scaffolds in medicinal chemistry and drug discovery.[4][5][6]

This document details the synthesis, biological evaluation, and structure-activity relationships of these derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes and pathways.

Synthesis of 7-Amino-4-methylcoumarin Derivatives

The synthesis of coumarin derivatives is versatile, with several established methods, including the Pechmann Condensation, Knoevenagel Condensation, Perkin Reaction, and Wittig reaction.[1] The Pechmann condensation is one of the most direct and widely utilized methods for creating 4-methylcoumarin derivatives.[7][8] This acid-catalyzed reaction typically involves the condensation of a phenol with a β-ketoester, such as ethyl acetoacetate.[7][9]

The general workflow for synthesizing these derivatives often begins with a foundational condensation reaction to form the core coumarin ring, followed by subsequent modifications to introduce desired functionalities.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the 7-amino-4-methylcoumarin scaffold exhibit a wide spectrum of pharmacological activities. Their mechanism of action is often tied to their ability to interact with various biological targets. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. These studies have shown that substitutions at different positions on the coumarin ring significantly influence their biological effects.[4][10]

For instance, in the context of anticancer activity, the introduction of alkyl groups at the C3 position and the nature of the substituent at the C7 amino group can dramatically alter cytotoxicity against various cancer cell lines.[4][11]

Anticancer Activity

Numerous 4-methylcoumarin derivatives have been synthesized and evaluated for their cytotoxic effects on various human cancer cell lines.[4] Certain 7,8-dihydroxy-4-methylcoumarins (DHMCs) bearing alkyl groups at the C3 position have shown significant potency.[4] Additionally, coumarin derivatives have been developed as inhibitors of specific cancer-related proteins like BRD4.[12]

Table 1: Anticancer Activity of Selected Coumarin Derivatives

| Compound ID | Description | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 11 | 7,8-DHMC with n-decyl at C3 | K562 (Leukemia) | 42.4 | [4] |

| LS180 (Colon) | 25.2 | [4] | ||

| MCF-7 (Breast) | 25.1 | [4] | ||

| Compound 27d | BRD4 Inhibitor Hybrid | MCF-7 (Breast) | Not specified, but potent | [12] |

| HGC-27 (Gastric) | Favorable activity | [12] | ||

| HepG-2 (Liver) | Favorable activity | [12] | ||

| Compound 14b | 4-fluoro benzamide derivative | HepG2 (Liver) | 2.62 - 4.85 | [13] |

| HeLa (Cervical) | 0.39 - 0.75 | [13] | ||

| Compound 14e | 2,5-difluoro benzamide derivative | HepG2 (Liver) | 2.62 - 4.85 | [13] |

| HeLa (Cervical) | 0.39 - 0.75 | [13] | ||

| Compound 1 | Triazole-dithiocarbamate hybrid | MGC-803 (Gastric) | 4.96 | [14] |

| | | MCF-7 (Breast) | 10.44 |[14] |

Antimicrobial Activity

Coumarin-based structures have also been explored for their potential as antimicrobial agents.[13][15] Hybrids incorporating moieties like benzimidazole or dithiocarbamate have demonstrated efficacy against various bacterial and fungal strains.[14][15]

Table 2: Antimicrobial Activity of Selected Coumarin Derivatives

| Compound ID | Description | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 10 | Coumarin-3-carboxamide deriv. | Gram-positive bacteria | Moderate Activity | [13] |

| Compound 13 | Coumarin-3-carboxamide deriv. | Gram-positive bacteria | Moderate Activity | [13] |

| Compound 25 | Sulfonylhydrazine-carbodithioate | S. aureus | 78.43 | [14] |

| E. coli | 158.67 | [14] | ||

| C. albicans | 20.27 | [14] |

| | | A. niger | 9.71 |[14] |

Fluorescent Properties and Applications

The inherent fluorescence of the 7-aminocoumarin scaffold is one of its most valuable features.[2] The ethylamino group at the C7 position acts as an electron-donating group, which is crucial for the molecule's photophysical properties. These compounds are characterized by strong absorption in the UV-to-visible region, significant Stokes shifts, and high fluorescence quantum yields, making them excellent fluorophores.[16][17] Their fluorescence is often sensitive to the local environment, which allows them to be used as probes for polarity and binding events.[18]

Table 3: Spectroscopic Properties of Selected Coumarin Derivatives

| Compound | Description | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |

|---|---|---|---|---|---|---|

| C460 | 7-diethylamino-4-methylcoumarin | Bathochromic shift with CB7 | - | - | Increased with CB7 | [18] |

| Compound 7 | 7-hydroxycoumarin derivative | ~355 | ~455 | 100 | 0.32 | [19] |

| Styrylcoumarin 6 | 7-(diethylamino)-4-styryl deriv. | - | - | Large | High |[17] |

These properties are exploited in various applications, including:

-

Biological Imaging: As fluorescent probes to visualize cellular structures and processes in real-time.[2]

-

Fluorescence Resonance Energy Transfer (FRET): As donor or acceptor molecules in FRET-based assays to study molecular interactions.

-

Drug Delivery: To create theranostic agents where the coumarin tag allows for tracking of the drug's localization and release.[2][20]

Signaling Pathway Inhibition: BRD4

In cancer therapy, a key strategy is the targeted inhibition of proteins that drive oncogenesis. The bromodomain and extra-terminal (BET) protein BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes, including c-Myc.[12] Novel coumarin derivatives have been designed as potent BRD4 inhibitors. By binding to the bromodomain of BRD4, these compounds prevent its association with acetylated histones, thereby suppressing the transcription of target genes like c-Myc. This leads to cell cycle arrest, typically at the G0/G1 phase, and induces apoptosis in cancer cells.[12]

Experimental Protocols

Synthesis Protocol: Pechmann Condensation for 4-Methylcoumarins

This protocol describes a general and efficient method for synthesizing 4-methylcoumarin derivatives using a high-speed ball mill mixer, adapted from literature.[7]

-

Reagents:

-

Procedure (Ball Mill Method): [7]

-

In a suitable vessel for a high-speed ball mill mixer, combine the phenol (1.0 eq), ethyl acetoacetate (1.0 eq), and the catalyst (e.g., InCl₃, 3 mol%).

-

Process the mixture in the ball mill at room temperature.

-

Monitor the reaction progress periodically using Thin Layer Chromatography (TLC). Reaction times are typically short.

-

Upon completion, the crude product is removed from the vessel.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-methylcoumarin derivative.

-

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[4][5]

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

-

96-well microtiter plates

-

Microplate reader

-

-

Procedure: [4]

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a negative control (medium only) and a vehicle control (medium with DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Biological Assay Protocol: Microbroth Dilution for MIC Determination

The microbroth dilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][15]

-

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Test compound stock solution (in DMSO)

-

Standard antibiotic as a positive control (e.g., Penicillin G)

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

-

Procedure: [13]

-

Dispense 50 µL of sterile broth into each well of a 96-well plate.

-

Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 50 µL from one well to the next.

-

Prepare control wells: a positive control (broth + inoculum + standard antibiotic), a negative/sterility control (broth only), and a growth control (broth + inoculum).

-

Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

-

References

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 4. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sources and biological activity of Coumarins: An Appraisal - research journal [gyanvihar.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. jsynthchem.com [jsynthchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of coumarin derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ijprajournal.com [ijprajournal.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Biological Versatility of 7-Ethylamino-4-methylcoumarin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological properties. Within this class, 7-substituted-4-methylcoumarins are of particular interest due to their significant biological activities. This technical guide provides an in-depth exploration of the biological activities of 7-ethylamino-4-methylcoumarin and its closely related analogues. While specific research on the ethylamino derivative is emerging, this document compiles and analyzes available data on its synthesis, anticancer, antimicrobial, and enzyme inhibitory properties, often drawing comparisons with structurally similar 7-amino and 7-dialkylamino-4-methylcoumarins. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways and workflows are provided to facilitate further research and drug development efforts in this promising area.

Introduction

Coumarins (2H-1-benzopyran-2-ones) are a large class of phenolic substances found in many plants.[1] The coumarin nucleus is a versatile pharmacophore that has been extensively modified to generate a diverse library of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The substitution pattern on the coumarin ring plays a crucial role in determining the pharmacological profile of the resulting derivative.

The 4-methylcoumarin scaffold has been a particular focus of research. The presence of a methyl group at the C4 position can enhance lipophilicity and modulate biological activity. Furthermore, substitutions at the C7 position, particularly with amino or substituted amino groups, have been shown to be critical for various biological effects. This guide focuses on the biological activities of 7-ethylamino-4-methylcoumarin, a derivative with potential for significant pharmacological applications. Due to the limited availability of data specifically on the 7-ethylamino derivative, this guide will also draw upon the extensive research conducted on the closely related 7-amino-4-methylcoumarin and 7-diethylamino-4-methylcoumarin to provide a comprehensive overview of the structure-activity relationships and potential therapeutic applications.

Synthesis of 7-Amino-4-methylcoumarin Derivatives

The synthesis of 7-ethylamino-4-methylcoumarin typically proceeds from its precursor, 7-amino-4-methylcoumarin. The most common and efficient method for the synthesis of 7-amino-4-methylcoumarin is the Pechmann reaction.[1][4] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.

General Synthesis of 7-Amino-4-methylcoumarin via Pechmann Reaction

The synthesis of 7-amino-4-methylcoumarin involves the reaction of m-aminophenol with ethyl acetoacetate.[4] While traditional methods employ strong mineral acids like sulfuric acid, modern approaches utilize solid acid catalysts such as nano-crystalline sulfated-zirconia to improve yields and simplify the purification process.[4]

A general procedure involves heating a mixture of m-aminophenol and ethyl acetoacetate with a catalytic amount of a suitable acid catalyst, either neat or in a high-boiling solvent. The product, 7-amino-4-methylcoumarin, can then be isolated and purified by recrystallization. Subsequent N-alkylation with an ethylating agent would yield the target compound, 7-ethylamino-4-methylcoumarin.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 4-methylcoumarin derivatives. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and modulate key signaling pathways involved in cancer cell proliferation and survival.

Cytotoxicity Data

While specific IC50 values for 7-ethylamino-4-methylcoumarin are not extensively reported, data for structurally similar compounds provide valuable insights into the potential efficacy of this derivative. The cytotoxic activity of various 7-substituted-4-methylcoumarin derivatives against a range of cancer cell lines is summarized in the table below.

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 7,8-dihydroxy-4-methylcoumarin derivatives | ||||

| Compound with n-decyl at C3 | K562 (Chronic Myelogenous Leukemia) | MTT Assay | 42.4 | [5] |

| LS180 (Colon Adenocarcinoma) | MTT Assay | 25.2 | [5] | |

| MCF-7 (Breast Adenocarcinoma) | MTT Assay | 25.1 | [5] | |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | MTT Assay | 32.7 - 45.8 | [5] |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung Cancer) | Crystal Violet | 48.1 | [6] |

| CRL 1548 (Liver Cancer) | Crystal Violet | 45.1 | [6] | |

| CRL 1439 (Normal Liver) | Crystal Violet | 49.6 | [6] |

Signaling Pathway Inhibition: PI3K/Akt/mTOR

A key mechanism underlying the anticancer activity of many coumarin derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][7][8] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[9][10] Coumarin derivatives have been shown to suppress the activity of this pathway, leading to the induction of apoptosis and inhibition of tumor growth.[2][10]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by coumarin derivatives.

Antimicrobial Activity

Coumarin derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria.[11][12] The antimicrobial efficacy is influenced by the nature and position of substituents on the coumarin ring.

Antimicrobial Susceptibility Data

| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| 7-hydroxy-4-methylcoumarin Schiff base derivatives | |||

| Compound 7 | Escherichia coli | 31 | [11] |

| Compound 6 | Staphylococcus aureus | 40 | [11] |

| Compound 7 | Micrococcus luteus | 40 | [11] |

| Compound 8 | Staphylococcus aureus | 300 | [11] |

Enzyme Inhibition

The coumarin scaffold is a known inhibitor of various enzymes, and this activity contributes significantly to its therapeutic effects.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms are overexpressed in various tumors and are considered important targets for anticancer drug development. Coumarin derivatives have been identified as inhibitors of several CA isoforms.[13][14]

| Compound | Enzyme | IC50 (µM) | Reference |

| 4-hydroxycoumarin derivative 2 | hCA II | 263 | [15] |

| 4-hydroxycoumarin derivative 6 | hCA II | 456 | [15] |

| Coumarin derivative 3d | hCA I | 79 | [13] |

| Coumarin derivative 3d | hCA II | 88 | [13] |

Experimental Protocols

Synthesis of 7-Amino-4-methylcoumarin

References

- 1. benchchem.com [benchchem.com]

- 2. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 5. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Coumarin | Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | springermedicine.com [springermedicine.com]

- 9. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

- 12. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

Unlocking the Anticancer Potential of 4-Methylcoumarins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The coumarin scaffold, a ubiquitous feature in natural products, has long been a source of inspiration for the development of novel therapeutic agents. Among its numerous derivatives, substituted 4-methylcoumarins have emerged as a particularly promising class of compounds in the quest for effective and selective anticancer drugs. Their unique structural features offer a versatile platform for chemical modification, enabling the fine-tuning of their biological activity. This technical guide provides an in-depth analysis of the anticancer properties of substituted 4-methylcoumarins, focusing on their structure-activity relationships, mechanisms of action, and the experimental methodologies used to elucidate their therapeutic potential.

Comparative Anticancer Activity of 4-Methylcoumarin Derivatives

The cytotoxic efficacy of 4-methylcoumarin derivatives is profoundly influenced by the nature and position of substituents on the coumarin ring. The following tables summarize the 50% inhibitory concentration (IC50) values of various derivatives against a panel of human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

Table 1: Cytotoxicity of 4-Methylcoumarin Derivatives against K562, LS180, and MCF-7 Cancer Cell Lines [1][2]

| Compound | Substituents | IC50 (µM) vs. K562 (Chronic Myelogenous Leukemia) | IC50 (µM) vs. LS180 (Colon Adenocarcinoma) | IC50 (µM) vs. MCF-7 (Breast Adenocarcinoma) |

| 1 | 7-hydroxy-4-methyl | 111.0 ± 28.4 | >200 | 189.8 ± 23.6 |

| 8 | 7,8-dihydroxy-4-methyl | >200 | >200 | >200 |

| 9 | 7,8-dihydroxy-3-ethyl-4-methyl | 81.3 ± 13.9 | 67.8 ± 2.4 | 82.3 ± 4.5 |

| 11 | 7,8-dihydroxy-3-n-decyl-4-methyl | 42.4 ± 4.8 | 25.2 ± 2.1 | 25.1 ± 1.9 |

| 14 | 7,8-diacetoxy-4-methyl | >200 | >200 | >200 |

| 15 | 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methyl | 84.5 ± 1.2 | 105.7 ± 11.5 | 86.2 ± 10.1 |

| 16 | 7,8-diacetoxy-3-ethoxycarbonylethyl-4-methyl | 79.2 ± 12.1 | 95.8 ± 12.5 | 78.4 ± 3.4 |

| 27 | 6-bromo-4-bromomethyl-7-hydroxy | 45.8 ± 5.6 | 32.7 ± 2.9 | 38.9 ± 3.1 |

Table 2: Cytotoxicity of Additional 4-Methylcoumarin Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| 4-flourophenylacetamide-acetyl coumarin (4-FPAC) | A549 (Non-small cell lung cancer) | 0.16 nM | [3] |

| 4-substituted coumarin-1,2,3-triazole-benzoyl 3,4-dimethoxyaniline hybrid (5e) | MDA-MB-231 (Breast cancer) | 0.03 µM | [4][5] |

| 7,8-Diacetoxy-3-(4-nitrophenyl)coumarin (7h) | MDA-MB-231 (Breast cancer) | 7.51 ± 0.07 µM | [6] |

| Styrene substituted biscoumarin (SSBC) | AGS (Stomach cancer) | 4.56 µg/ml | [7] |

| Coumarin | HeLa (Cervical cancer) | 54.2 µM | [8] |

Key Structure-Activity Relationship (SAR) Insights

The data presented above highlights several key trends in the structure-activity relationship of 4-methylcoumarins:

-

Hydroxylation at C7 and C8: Dihydroxylation at the 7 and 8 positions of the coumarin ring is a critical determinant of cytotoxic activity. 7,8-dihydroxy-4-methylcoumarin (7,8-DHMC) derivatives consistently demonstrate potent anticancer effects.[1][9][10]

-

Alkyl Chain Substitution at C3: The introduction of a long alkyl chain, such as an n-decyl group, at the C3 position significantly enhances cytotoxicity.[1][9][10] This is likely due to increased lipophilicity, facilitating better cell membrane penetration.

-

Acetoxylation Reduces Activity: The conversion of hydroxyl groups at C7 and C8 to acetoxy groups generally leads to a decrease in cytotoxic activity.[2][10]

-

Halogenation: The presence of bromine atoms, as seen in compound 27, can contribute to reasonable cytotoxic activities.[1][9]

-

Hybrid Molecules: Hybrid molecules incorporating 4-methylcoumarin with other pharmacophores, such as triazoles and benzoyl anilines, have shown exceptionally high potency, with IC50 values in the nanomolar range.[4][5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

MTT Assay for Cytotoxicity (IC50 Determination)[1][2][4]

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., K562, LS180, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Substituted 4-methylcoumarin derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: The following day, treat the cells with various concentrations of the 4-methylcoumarin derivatives. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay[2]

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Interpretation of Results:

-

Live cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis using Propidium Iodide (PI) Staining[2][11]

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cancer cells

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Key Pathways and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Caption: Experimental workflow for the evaluation of 4-methylcoumarin derivatives.

Caption: Intrinsic apoptosis pathway induced by 4-methylcoumarin derivatives.

Caption: Cell cycle arrest induced by 4-methylcoumarin derivatives.

Mechanisms of Anticancer Action

Substituted 4-methylcoumarins exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

Many potent 4-methylcoumarin derivatives trigger the intrinsic pathway of apoptosis. This is often characterized by:

-

Modulation of Bcl-2 Family Proteins: These compounds can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax.[11][12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.

-

Mitochondrial Disruption and Cytochrome c Release: The altered mitochondrial permeability leads to the release of cytochrome c from the mitochondria into the cytoplasm.[11][12]

-

Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, which are proteases that execute the apoptotic program. Key caspases involved include caspase-9 (initiator) and caspase-3 (effector).[11][13]

Cell Cycle Arrest

In addition to inducing apoptosis, several 4-methylcoumarin derivatives have been shown to halt the proliferation of cancer cells by arresting the cell cycle at specific phases, most commonly the G0/G1 or S phase.[3][6][8] This prevents the cancer cells from replicating their DNA and dividing. The arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Inhibition of Signaling Pathways

The anticancer activity of these compounds is also linked to their ability to interfere with crucial signaling pathways that are often dysregulated in cancer:

-

PI3K/Akt Pathway: Some coumarin derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[2]

-

ERK/MAPK Pathway: 7,8-dihydroxy-4-methylcoumarin (DHMC) has been reported to induce apoptosis in human lung adenocarcinoma cells through the partial inhibition of the ERK/MAPK signaling pathway.[12][14]

Conclusion

Substituted 4-methylcoumarins represent a highly promising and versatile scaffold for the development of novel anticancer agents. The extensive structure-activity relationship studies have provided valuable insights into the key structural modifications that enhance their cytotoxic potential. The primary mechanisms of action involve the induction of apoptosis through the mitochondrial pathway and the arrest of the cell cycle. Further research focusing on the optimization of lead compounds, in vivo efficacy studies, and the elucidation of specific molecular targets will be crucial in translating the therapeutic potential of these compounds into clinical applications. This guide provides a solid foundation for researchers and drug development professionals to advance the exploration of substituted 4-methylcoumarins in the fight against cancer.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. A synthetic coumarin derivative (4-flourophenylacetamide-acetyl coumarin) impedes cell cycle at G0/G1 stage, induces apoptosis, and inhibits metastasis via ROS-mediated p53 and AKT signaling pathways in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of Novel 4-Substituted Coumarin Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Novel 4-Substituted Coumarin Derivatives as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. In silico and in vitro analysis of coumarin derivative induced anticancer effects by undergoing intrinsic pathway mediated apoptosis in human stomach cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimicrobial Potential of 7-Substituted-4-Methylcoumarins: A Technical Overview

Disclaimer: This technical guide provides a comprehensive overview of the antimicrobial evaluation of 7-substituted-4-methylcoumarin derivatives, with a particular focus on 7-hydroxy- and 7-amino-4-methylcoumarin analogs, due to the limited availability of specific data for 7-(ethylamino)-4-methylcoumarin in the current scientific literature. The information presented herein serves as a valuable resource for researchers, scientists, and drug development professionals interested in the antimicrobial properties of this class of compounds.

Introduction

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The structural versatility of the coumarin scaffold allows for modifications that can significantly enhance their biological efficacy.[2] Among these, substitutions at the 7-position of the 4-methylcoumarin core have been a key area of investigation for the development of novel antimicrobial agents.[3] This guide summarizes the available data on the antimicrobial evaluation of these derivatives, details common experimental protocols, and explores their structure-activity relationships.

Antibacterial and Antifungal Activities of 7-Substituted-4-Methylcoumarin Derivatives

Derivatives of 7-hydroxy-4-methylcoumarin and 7-amino-4-methylcoumarin have demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5] The antimicrobial efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays.

Data Presentation

Table 1: Antibacterial Activity of 7-Hydroxy-4-Methylcoumarin Derivatives

| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Schiff Bases of 7-hydroxy-4-methylcoumarin | Staphylococcus aureus | 40 - 300 | Not Reported | [4] |

| Micrococcus luteus | 40 - >300 | Not Reported | [4] | |

| Escherichia coli | 31 - >300 | Not Reported | [4] | |

| Pseudomonas aeruginosa | >300 | Not Reported | [4] | |

| 8-Arylazo-7-hydroxy-4-methylcoumarin | Staphylococcus aureus | Not Reported | up to 20 | |

| Bacillus subtilis | Not Reported | up to 23 | ||

| Escherichia coli | Not Reported | up to 20 | ||

| Pseudomonas aeruginosa | Not Reported | up to 15 |

Table 2: Antimycobacterial and Antifungal Activities of 7-Amino-4-Methylcoumarin Derivatives

| Compound/Derivative | Test Organism | MIC (mg/L) | Reference |

| 7-Amino-4-methylcoumarin (NA5) | Mycobacterium tuberculosis H37Rv | 1 | [6][7] |

| Drug-susceptible clinical isolate | 1 | [6][7] | |

| Multidrug-resistant clinical isolate | 1 | [6][7] | |

| Acyl amino coumarins | Mycobacterium tuberculosis strains | 1.0 - 3.5 | [6][7] |

| Schiff Bases of 7-hydroxy-4-methylcoumarin | Helminthosporium sp. | ED50: 99 - >950 µg/mL | [5] |

| Fusarium sp. | ED50: 180 - 400 µg/mL | [5] |

Experimental Protocols

The antimicrobial evaluation of coumarin derivatives typically involves standardized in vitro assays. The following are detailed methodologies for commonly employed experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

-

Preparation of Test Compounds: Stock solutions of the coumarin derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[9]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This suspension is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[8][9]

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included. The plates are incubated at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).[8]

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Agar Well/Disk Diffusion Assay

This assay is used to qualitatively assess the antimicrobial activity of a compound.[9]

-

Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) is poured into sterile Petri dishes and allowed to solidify.[8]

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.[8]

-

Application of Test Compound:

-

Incubation: The plates are incubated under appropriate conditions.

-

Measurement: The diameter of the clear zone of inhibition around the well or disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualization

Caption: General workflow for the synthesis and antimicrobial evaluation of coumarin derivatives.

Structure-Activity Relationship (SAR)

The antimicrobial activity of coumarin derivatives is significantly influenced by the nature and position of substituents on the coumarin ring.[1][11]

-

Substitution at C7: The presence of a hydroxyl or amino group at the 7-position is often associated with enhanced antimicrobial activity.[3] Further derivatization of these functional groups can modulate the biological effect.

-

Substitution at C3 and C4: Modifications at the C3 and C4 positions of the coumarin nucleus also play a crucial role in determining the antimicrobial spectrum and potency.[2]

-

Lipophilicity: The lipophilicity of the molecule, influenced by the nature of the substituents, can affect its ability to penetrate microbial cell membranes.[3]

-

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can impact the overall electron density of the coumarin ring system, which in turn can influence its interaction with biological targets.[2]

Conclusion

While direct experimental data on the antimicrobial properties of 7-(ethylamino)-4-methylcoumarin is scarce, the extensive research on related 7-hydroxy- and 7-amino-4-methylcoumarin derivatives strongly suggests its potential as a valuable scaffold for the development of new antimicrobial agents. The established protocols for synthesis and antimicrobial evaluation provide a clear roadmap for the investigation of this specific compound. Future studies should focus on the synthesis of 7-(ethylamino)-4-methylcoumarin and its derivatives, followed by a comprehensive evaluation of their activity against a broad panel of pathogenic bacteria and fungi to elucidate their therapeutic potential.

References

- 1. Antibacterial activities with the structure-activity relationship of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

- 5. connectjournals.com [connectjournals.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Characterization of 7-amino-4-methylcoumarin as an effective antitubercular agent: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 11. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

7-(Ethylamino)-4-methylcoumarin: A Comprehensive Technical Guide for its Application as a Fluorescent Molecular Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-(ethylamino)-4-methylcoumarin, a versatile fluorescent molecule, and its application as a molecular probe in various research and drug development contexts. This document details its core photophysical properties, synthesis, and experimental protocols for its use in bio-analytical and cellular imaging applications.

Introduction

7-(Ethylamino)-4-methylcoumarin, a derivative of the coumarin family of fluorophores, is a synthetic organic compound recognized for its robust fluorescent properties.[1][2] Exhibiting strong fluorescence under ultraviolet (UV) light, this probe is extensively utilized in biological imaging, biochemical assays, and materials science.[2] Its utility stems from its sensitivity to the local microenvironment, allowing for the detection and quantification of various analytes and the visualization of cellular processes.[3] This guide will explore its synthesis, photophysical characteristics, and provide detailed protocols for its application as a fluorescent molecular probe.

Physicochemical and Fluorescent Properties